molecular formula C12H16N2O2 B6538939 2-(4-acetamidophenyl)-N,N-dimethylacetamide CAS No. 1060281-99-3

2-(4-acetamidophenyl)-N,N-dimethylacetamide

Cat. No.: B6538939
CAS No.: 1060281-99-3
M. Wt: 220.27 g/mol
InChI Key: KCIKBZBMLNQONN-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of amides It is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N,N-dimethylacetamide typically involves the acylation of 4-acetamidophenol with N,N-dimethylacetamide. One common method is the reaction of 4-acetamidophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(4-Acetamidophenyl)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N,N-dimethylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to acetaminophen . This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. Additionally, the compound may interact with other molecular targets and pathways, contributing to its analgesic and antipyretic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (Paracetamol): A widely used analgesic and antipyretic agent.

    Phenacetin: An analgesic and antipyretic that was withdrawn due to its nephrotoxicity.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

    Aspirin (Acetylsalicylic acid): Another NSAID with similar properties to ibuprofen

Uniqueness

2-(4-Acetamidophenyl)-N,N-dimethylacetamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds

Properties

IUPAC Name

2-(4-acetamidophenyl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIKBZBMLNQONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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